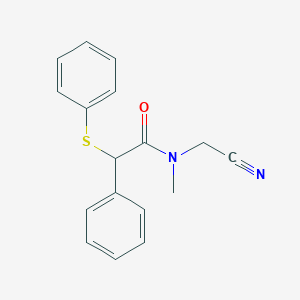

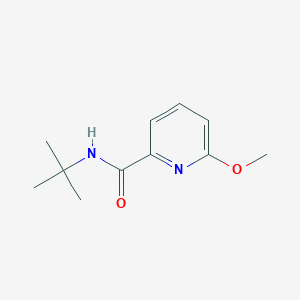

N-tert-butyl-6-methoxypyridine-2-carboxamide

Übersicht

Beschreibung

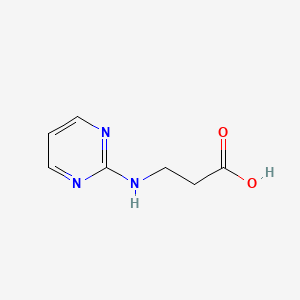

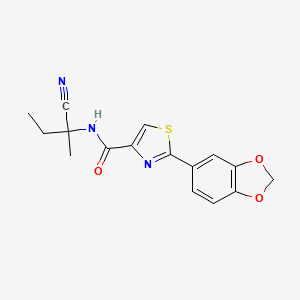

“N-tert-butyl-6-methoxypyridine-2-carboxamide” is a chemical compound with the CAS Number: 197007-86-6 . It has a molecular weight of 208.26 and its IUPAC name is N-(tert-butyl)-6-methoxypicolinamide .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-6-methoxypyridine-2-carboxamide” is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis

“N-tert-butyl-6-methoxypyridine-2-carboxamide” has a molecular weight of 208.26 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Functional Group Transformations

Regioselective Deprotection and Acylation : The synthesis of polyamides with selectively removable protecting groups, including tert-butyl carboxamide derivatives, showcases the versatility of these compounds in constructing complex organic molecules with potential pharmaceutical applications (Pak & Hesse, 1998).

Carboxamide Protecting Groups : The development of new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxymethyl group, emphasizes the role of tert-butyl carboxamides in facilitating organic synthesis, particularly in the protection and deprotection of sensitive functional groups (Muranaka, Ichikawa, & Matsuda, 2011).

Catalysis and Polymerization

Atom Transfer Radical Polymerization : Research on the polymerization of acrylamides, including tert-butyl acrylamide derivatives, underlines the importance of these compounds in developing new polymeric materials with specific mechanical and thermal properties (Teodorescu & Matyjaszewski, 1999).

Asymmetric Synthesis and Chiral Chemistry

Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines demonstrates the critical role of tert-butyl carboxamide derivatives in producing chiral molecules, which are essential in pharmaceutical research (Ellman, Owens, & Tang, 2002).

Anticancer Research and Medicinal Applications

Anticancer Activity of Novel Metal Complexes : Studies on metal complexes of ligands derived from tert-butyl substituted carboxamide groups indicate significant anticancer activities, highlighting the potential of these compounds in designing new anticancer agents (Kumbar et al., 2020).

Material Science and Solar Cell Research

Enhancement of Solar Cell Performance : Research into the effect of tert-butylpyridine additives on the performance of dye-sensitized solar cells suggests that tert-butyl carboxamide derivatives could play a role in optimizing the efficiency and stability of photovoltaic materials (Boschloo, Häggman, & Hagfeldt, 2006).

Eigenschaften

IUPAC Name |

N-tert-butyl-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWUTNDHCGTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)

![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)

![2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835604.png)